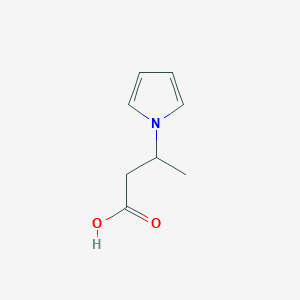
3-(1H-pyrrol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrrol-1-yl)butanoic acid is a chemical compound with the CAS Number: 94807-08-6 . It has a molecular weight of 153.18 . It is in liquid form .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 3-(1H-pyrrol-1-yl)butanoic acid, can be achieved through various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization . Other methods include the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis
The InChI code for 3-(1H-pyrrol-1-yl)butanoic acid is 1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Pyrrole derivatives, including 3-(1H-pyrrol-1-yl)butanoic acid, are known to participate in a variety of chemical reactions. For instance, they can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols . They can also participate in olefin ring-closing metathesis followed by in situ oxidative aromatization .Physical And Chemical Properties Analysis
3-(1H-pyrrol-1-yl)butanoic acid is a liquid at room temperature . It has a molecular weight of 153.18 . The compound’s InChI code is 1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11) .科学的研究の応用
Alkaloid Isolation and Characterization
A study isolated novel pyrrole alkaloids from the fruiting bodies of Leccinum extremiorientale, including 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid and 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid. These compounds were identified using NMR spectroscopy and MS techniques (Yang et al., 2015).
Drug Development
3-Aryl(pyrrolidin-1-yl)butanoic acids, synthesized via diastereoselective routes, were screened for their affinity against various integrins. Notably, a particular analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, was identified for its high affinity for αvβ6 integrin and potential in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Edible Mushroom Analysis
Pyrrole alkaloid derivatives were isolated from the edible mushroom Basidiomycetes-X (Echigoshirayukidake), including 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid. This compound was identified as a major component in the mushroom, highlighting its significance in mycology and food science (Sakamoto et al., 2020).
Safety And Hazards
The safety information for 3-(1H-pyrrol-1-yl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
3-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVBCXDROBEFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)butanoic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate](/img/structure/B2791091.png)
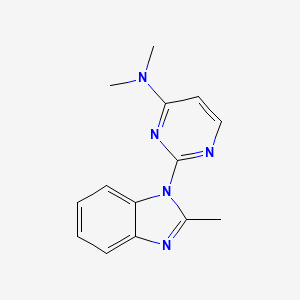
![3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2791094.png)
![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)
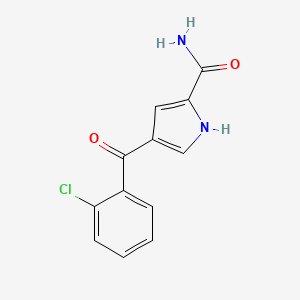
![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2791101.png)
![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)
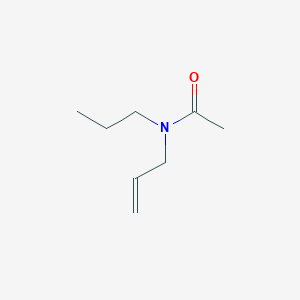
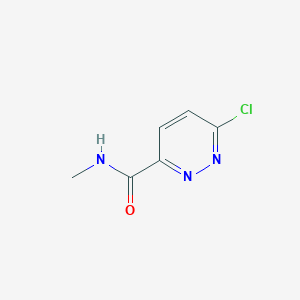
![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)
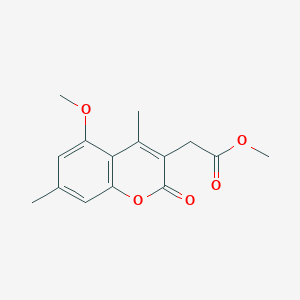
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)